molecular formula C17H16O3 B1360660 3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone CAS No. 898778-81-9

3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone

Cat. No.: B1360660
CAS No.: 898778-81-9
M. Wt: 268.31 g/mol
InChI Key: ISMSYXBOBFTYBK-UHFFFAOYSA-N
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Description

3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is a benzophenone derivative characterized by a dioxolane ring at the 3' position and a methyl group at the 2-position of the benzophenone scaffold. This compound belongs to a class of organic molecules widely studied for their utility in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity. The dioxolane moiety enhances solubility and stability, while the methyl group influences steric and electronic properties, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-5-2-3-8-15(12)16(18)13-6-4-7-14(11-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMSYXBOBFTYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645043
Record name [3-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-81-9
Record name [3-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale acetalization processes with efficient water removal techniques. The use of molecular sieves or orthoesters can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand binding to receptors or enzymes, thereby modulating their activity. The dioxolane ring can provide stability and specificity in these interactions, enhancing the compound’s efficacy in various applications .

Comparison with Similar Compounds

The structural and functional diversity of benzophenone derivatives allows for tailored applications. Below is a detailed comparison of 3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone with analogous compounds:

Structural Analogues and Positional Isomers

4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone
  • CAS No.: 898759-80-3
  • Molecular Formula : C₁₇H₁₆O₃
  • Molecular Weight : 268.31
  • Key Differences: Positional isomer with the dioxolane ring at the 4' position instead of 3'.
  • Applications : Used in high-yield synthesis routes (97% purity) for industrial intermediates .
3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone
  • CAS No.: 898778-85-3
  • Molecular Formula : C₁₇H₁₆O₃
  • Molecular Weight : 268.31
  • Key Differences : Methyl group at the 4' position rather than 2'. This configuration may enhance thermal stability due to reduced steric hindrance .

Functional Group Variants

3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone
  • CAS No.: 898759-31-4
  • Molecular Formula : C₁₇H₁₃F₃O₃
  • Molecular Weight : 322.29
  • Key Differences : Substitution of methyl with trifluoromethyl (CF₃). The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability, making it suitable for pharmaceutical applications .
3-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone
  • CAS No.: 898778-95-5
  • Molecular Formula: C₁₇H₁₃NO₃
  • Molecular Weight : 279.29
  • Key Differences: Cyano (CN) group at the 3-position. The electron-deficient nature of CN enhances reactivity in photochemical reactions and cross-coupling processes .
3,4-DIMETHYL-3'-(1,3-DIOXOLAN-2-YL)BENZOPHENONE
  • CAS No.: 898779-42-5
  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : 282.34
  • Key Differences: Additional methyl group at the 4-position.
3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone
  • CAS No.: 898779-12-9
  • Molecular Formula : C₁₇H₁₆O₃S
  • Molecular Weight : 300.37
  • Key Differences : Thiomethyl (SCH₃) group at 4'. The sulfur atom introduces polarizability, enabling applications in catalysis or as a ligand in metal-organic frameworks .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications
3'-(1,3-Dioxolan-2-YL)-2-methyl - C₁₇H₁₆O₃ 268.31 3'-dioxolane, 2-CH₃ Synthetic intermediates, photochemistry
4'-(1,3-Dioxolan-2-YL)-2-methyl 898759-80-3 C₁₇H₁₆O₃ 268.31 4'-dioxolane, 2-CH₃ High-purity industrial synthesis
3'-(1,3-Dioxolan-2-YL)-2-CF₃ 898759-31-4 C₁₇H₁₃F₃O₃ 322.29 3'-dioxolane, 2-CF₃ Pharmaceuticals, agrochemicals
3-Cyano-3'-(1,3-dioxolan-2-yl) 898778-95-5 C₁₇H₁₃NO₃ 279.29 3-CN, 3'-dioxolane Photoresists, organic electronics
3,4-Dimethyl-3'-(dioxolan-2-YL) 898779-42-5 C₁₈H₁₈O₃ 282.34 3,4-diCH₃, 3'-dioxolane Pesticides, food additives

Biological Activity

3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzophenone structure substituted with a 1,3-dioxolane moiety. The presence of the dioxolane ring is significant as it often enhances the compound's solubility and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing the 1,3-dioxolane structure exhibit notable antibacterial and antifungal activities. A study synthesized various 1,3-dioxolanes and tested their efficacy against different bacterial strains and fungi:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound 1625 - 1250 against S. aureusActive against C. albicans
Compound 2Significant against S. epidermidisActive against C. albicans
Compound 4Perfect activity against P. aeruginosaNot tested

These results suggest that the dioxolane derivatives can serve as potential leads in antibiotic development due to their broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in metabolic pathways. For example, the dioxolane moiety may facilitate binding to target proteins through hydrogen bonding and hydrophobic interactions, enhancing the compound's efficacy .

Synthesis and Testing

A series of studies have synthesized various dioxolane derivatives to evaluate their biological activity. In one notable study, compounds were assessed for their ability to inhibit tyrosinase, an enzyme critical in melanin production:

  • Inhibition Assays : Compounds were tested on B16F10 melanoma cells for their ability to inhibit cellular tyrosinase activity.
  • Results : Certain analogs demonstrated IC50 values significantly lower than those of standard inhibitors like kojic acid, indicating a potent inhibitory effect on melanin synthesis .

Toxicity Evaluation

The safety profile of these compounds was also assessed in vitro. While some derivatives exhibited cytotoxic effects at higher concentrations, others maintained cell viability at therapeutic levels, suggesting a favorable safety margin for potential therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone
Reactant of Route 2
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3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone

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